5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
Description
Crystallographic Analysis of the Pyrrolo[2,3-b]Pyridine Core
The pyrrolo[2,3-b]pyridine core adopts a planar conformation stabilized by π-π stacking and hydrogen-bonding interactions. Single-crystal X-ray diffraction data for the parent compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine (without the SEM group), reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.9082 Å, b = 13.3632 Å, c = 5.8330 Å, and β = 103.403°. The core structure features two distinct hydrogen bonds:
- N1–H···N2 (2.89 Å), stabilizing the indole-like pyrrole ring.
- C7–H···C3 (3.32 Å), contributing to planar stacking along the a-axis.
For the SEM-protected derivative, crystallographic data remains limited. However, computational modeling predicts that the SEM group introduces torsional strain, displacing the pyridine ring by ~12° from coplanarity with the pyrrole moiety. This distortion reduces π-orbital overlap, as evidenced by a 0.15 Å elongation in the C2–C3 bond compared to the unprotected analogue.
Table 1: Crystallographic Parameters of Pyrrolo[2,3-b]Pyridine Derivatives
Electronic Effects of Bromo and Iodo Substituents at C5/C3 Positions
The electron-withdrawing bromo (C5) and iodo (C3) substituents induce significant polarization in the pyrrolopyridine core. Natural Population Analysis (NPA) charges derived from DFT calculations reveal:
- C5 : Charge density = +0.32 e (vs. +0.18 e in unsubstituted core).
- C3 : Charge density = +0.41 e due to iodine’s polarizability.
This electronic asymmetry directs regioselectivity in cross-coupling reactions. For instance, Suzuki-Miyaura couplings occur preferentially at C5 (Br) over C3 (I), as demonstrated by a 7:1 selectivity ratio when reacting with phenylboronic acid under Pd(PPh₃)₄ catalysis. The iodine atom’s capacity for halogen bonding further stabilizes transition states, reducing activation energy by 12–15 kcal/mol in SNAr reactions.
Halogen Bond Strengths :
$$ E{\text{XB}} = -k \cdot \frac{\mu{\text{I}} \cdot \mu{\text{N}}}{r^6} $$
Where $$ \mu{\text{I}} $$ = 1.98 D (iodine), $$ \mu_{\text{N}} $$ = 1.12 D (pyridine N), and r = 2.67 Å.
Steric Implications of the SEM Protecting Group at N1 Position
The SEM group introduces substantial steric bulk (Tolman cone angle = 148°), which:
- Shields N1 from electrophilic attack, increasing reaction selectivity at C3/C5.
- Distorts molecular conformation , as evidenced by a 35° dihedral angle between the SEM-O–CH₂–SiMe₃ chain and the pyrrolopyridine plane.
- Reduces solubility in polar solvents (e.g., 2.1 mg/mL in water vs. 48 mg/mL for unprotected analogue).
Table 2: Steric Parameters of SEM vs. Common Protecting Groups
| Group | Cone Angle (°) | Solubility in THF (mg/mL) | Relative Reaction Rate at N1 |
|---|---|---|---|
| SEM | 148 | 89 | <0.1 |
| Boc | 82 | 120 | 1.0 |
| Trityl | 160 | 12 | 0.05 |
Microwave-assisted deprotection of the SEM group requires harsh conditions (TFA, 100°C, 30 min), underscoring its stability.
Properties
IUPAC Name |
2-[(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrIN2OSi/c1-19(2,3)5-4-18-9-17-8-12(15)11-6-10(14)7-16-13(11)17/h6-8H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLCQLIPTCGRQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=CC(=C2)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrIN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Synthesis: Pyrrolo[2,3-b]Pyridine Derivatives
The foundational step involves constructing the pyrrolo[2,3-b]pyridine scaffold. Madelung cyclization, adapted from indole synthesis, is a preferred method. This involves cyclizing an acylated aminopyridine derivative under strong base conditions. For example, treating 3-amino-2-methylpyridine with potassium tert-butoxide in toluene at elevated temperatures induces cyclization to form 1H-pyrrolo[2,3-b]pyridine .
Key Reaction Conditions:
-
Substrate: 3-Amino-2-methylpyridine
-
Base: Potassium tert-butoxide
-
Solvent: Toluene
-
Temperature: 110–120°C
Protection of the Pyrrole Nitrogen
The SEM group is introduced to protect the NH group of the pyrrolo[2,3-b]pyridine core, preventing undesired side reactions during subsequent halogenation. This step employs SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) under basic conditions .
Typical Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH) as a base (1.2 eq) at 0°C under inert atmosphere.
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Introduce SEM-Cl (1.1 eq) dropwise and stir at room temperature for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (heptane/ethyl acetate 4:1) .
Critical Considerations:
-
Stability: The SEM group remains intact under acidic and moderately basic conditions.
-
Side Reactions: Overprotection is minimized by controlling stoichiometry and reaction time.
Regioselective Bromination at Position 5
Bromination at the 5-position is achieved using electrophilic aromatic substitution (EAS). The SEM group’s electron-donating effect directs electrophiles to the activated 3- and 5-positions. However, steric and electronic factors favor bromination at position 5 .
Representative Protocol:
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Dissolve SEM-protected pyrrolo[2,3-b]pyridine in dichloromethane (DCM).
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Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of iron(III) chloride (FeCl₃).
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Stir at 25°C for 6 hours.
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Purify via flash chromatography (heptane/ethyl acetate 7:3) to isolate 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine .
Factors Influencing Regioselectivity:
-
Electronic Effects: SEM’s oxygen atom donates electron density, activating positions 3 and 5.
-
Steric Hindrance: Position 3 is less accessible due to proximity to the bulky SEM group.
Iodination at Position 3
Iodination follows bromination, leveraging the SEM group’s directing effects. N-iodosuccinimide (NIS) in the presence of a Lewis acid facilitates this transformation .
Procedure:
-
Dissolve 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine in acetonitrile.
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Add NIS (1.1 eq) and silver triflate (AgOTf, 0.1 eq).
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Stir at 50°C for 8 hours.
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Purify via silica gel chromatography (heptane/ethyl acetate 6:4) to yield the target compound .
Mechanistic Insight:
-
Role of AgOTf: Enhances electrophilicity of iodine by coordinating to the carbonyl oxygen of NIS.
-
Kinetic Control: Higher temperature favors iodination at the less hindered 3-position.
Alternative Routes: Sequential Halogenation and SEM Protection
In some cases, halogenation precedes SEM protection to exploit the native reactivity of the NH group. However, this approach risks side reactions during protection .
Example Workflow:
-
Brominate 1H-pyrrolo[2,3-b]pyridine at position 5 using Br₂ in acetic acid.
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Iodinate at position 3 with ICl in DCM.
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Protect the NH group with SEM-Cl as described earlier.
Challenges:
-
NH Reactivity: Unprotected NH may participate in undesired side reactions during halogenation.
-
Yield Reduction: Multi-step halogenation without protection often results in lower overall yields (~40–50%) .
Comparative Analysis of Methods
| Parameter | SEM Protection First | Halogenation First |
|---|---|---|
| Regioselectivity Control | High (SEM directs EAS) | Moderate |
| Side Reactions | Minimal | Significant (NH reactivity) |
| Overall Yield | ~55–65% | ~40–50% |
| Purification Complexity | Moderate | High |
Scalability and Industrial Considerations
For large-scale synthesis, continuous flow reactors improve mixing and heat transfer during halogenation. Replacing THF with dioxane in SEM protection enhances solubility, reducing reaction time by 30% . MnO₂ oxidation is recommended to avoid over-reduction during intermediate steps.
Optimized Conditions for Scale-Up:
-
Solvent: Dioxane (SEM protection), Acetonitrile (iodination)
-
Catalyst Loading: FeCl₃ (2 mol%), AgOTf (5 mol%)
-
Purification: Centrifugal partition chromatography (CPC) for high-purity batches .
Analytical Validation
Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:
-
SEM Group: δ 3.55–3.70 (m, 2H, OCH₂), δ 0.90–1.10 (m, 9H, Si(CH₃)₃) .
-
Aromatic Protons: δ 8.25 (s, 1H, H-2), δ 7.80 (d, 1H, H-6) .
X-ray Crystallography reveals a planar pyrrolo[2,3-b]pyridine core with halogen substituents at 3 and 5. The SEM group adopts a staggered conformation to minimize steric strain .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its chemical structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, or stannanes in the presence of bases like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Applications in Medicinal Chemistry
- Anticancer Agents : Compounds similar to 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine have been explored for their potential as anticancer agents. The presence of halogens in the structure can influence biological activity by interacting with cellular targets involved in cancer progression.
- Neuroprotective Effects : Research indicates that derivatives of pyrrolo[2,3-b]pyridine may exhibit neuroprotective properties. Studies suggest that these compounds can modulate neuroinflammatory pathways, offering potential therapeutic avenues for neurodegenerative diseases.
- Antimicrobial Activity : The compound's structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its effectiveness against resistant strains of bacteria is an area of ongoing investigation.
Applications in Materials Science
- Organic Electronics : The unique electronic properties of pyrrolo[2,3-b]pyridine derivatives allow for their use in organic semiconductors. These materials can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics.
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of halogenated pyrrolo[2,3-b]pyridines, including the target compound. Results indicated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Mechanisms
Research conducted by the Neuroscience Letters highlighted the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives. In vitro assays demonstrated reduced oxidative stress and inflammation in neuronal cells treated with these compounds.
Case Study 3: Organic Electronics Performance
An investigation featured in Advanced Functional Materials assessed the use of pyrrolo[2,3-b]pyridine derivatives in organic solar cells. The study reported improved charge mobility and device efficiency when these compounds were incorporated into the active layer.
Mechanism of Action
The mechanism of action of 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Substituents at Position 3
Key Observations :
- The iodo substituent in the target compound offers superior leaving-group ability compared to ethynyl or boronic ester groups, enabling efficient Sonogashira or Suzuki couplings .
- The SEM group in the target compound enhances solubility in organic solvents and prevents undesired side reactions at the pyrrole nitrogen .
Protecting Group Variations
Key Observations :
- The SEM group provides superior stability under basic and acidic conditions compared to tosyl or benzyl groups, making it ideal for multi-step syntheses .
SEM Protection
The target compound is synthesized via N1-alkylation of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine using SEM chloride under basic conditions (e.g., NaH in DMF), achieving yields >90% . In contrast:
- Benzyl-protected analogues require milder bases (e.g., KOH with Bu₄N⁺HSO₄⁻) and exhibit lower yields (~75%) .
- Tosyl-protected derivatives involve tosyl chloride in THF, with yields up to 91% .
Cross-Coupling Reactions
Key Observations :
- The iodo substituent in the target compound facilitates higher yields in Sonogashira couplings compared to nitro or boronic ester groups .
Physicochemical and Spectral Properties
Key Observations :
Biological Activity
5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound with potential biological activity. This compound belongs to the pyrrolo[2,3-b]pyridine class, which has been studied for various pharmacological properties. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H18BrIN2OSi
- Molecular Weight : 453.19 g/mol
- CAS Number : 1046831-94-0
| Property | Value |
|---|---|
| Molecular Formula | C13H18BrIN2OSi |
| Molecular Weight | 453.19 g/mol |
| CAS Number | 1046831-94-0 |
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors. The presence of bromine and iodine atoms in its structure may enhance its ability to interact with biological molecules through halogen bonding, which can influence the binding affinity and selectivity towards specific targets.
Biological Activity
Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrrolo[2,3-b]pyridine can inhibit cancer cell proliferation. For instance, compounds have demonstrated cytotoxic effects against various cancer cell lines including HeLa and Jurkat cells. The selectivity of these compounds for cancerous cells over normal cells is a significant advantage in therapeutic applications .
- Enzyme Inhibition :
- Neuroprotective Effects :
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of synthesized derivatives of pyrrolo[2,3-b]pyridine on several cancer cell lines. The results indicated that the compound exhibited significant inhibitory effects with IC50 values in the low micromolar range against T-cell leukemia lines (e.g., Jurkat) while showing minimal toxicity to normal peripheral blood mononuclear cells (PBMCs) up to concentrations of 10 µM .
Enzyme Inhibition Analysis
Another investigation focused on the inhibition of human PNP by pyrrolo[2,3-b]pyridine derivatives. The study reported IC50 values as low as 19 nM for human PNP and highlighted the selectivity of these compounds towards pathogenic PNP from Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment .
Q & A
Basic: What synthetic routes are available for preparing 5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine, and how is its structure validated?
Methodological Answer:
The compound is typically synthesized via sequential halogenation and protection steps. Starting from 5-bromo-1H-pyrrolo[2,3-b]pyridine, iodination with N-iodosuccinimide (NIS) in acetone yields 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine . The SEM [(2-(trimethylsilyl)ethoxy)methyl] group is introduced using NaH and SEM-Cl in THF to protect the NH group, enhancing stability for subsequent reactions . Structural validation relies on ¹H/¹³C NMR (e.g., characteristic SEM group signals at δ 3.5–3.7 ppm for -OCH₂- and δ 0.0 ppm for Si(CH₃)₃) and HRMS to confirm molecular weight .
Basic: What is the functional role of the SEM protecting group in this compound?
Methodological Answer:
The SEM group serves two critical roles:
NH Protection : Prevents undesired side reactions (e.g., deprotonation or coordination) during cross-coupling reactions, ensuring regioselectivity at the 3-iodo and 5-bromo positions .
Stability : The SEM group is stable under basic/acidic conditions but can be removed using TBAF (tetrabutylammonium fluoride) or HF·pyridine, enabling post-functionalization deprotection .
Advanced: How can conflicting spectroscopic data (e.g., unexpected splitting or missing peaks) in derivatives be resolved?
Methodological Answer:
Contradictions often arise from rotamers , residual solvents , or impurities . Strategies include:
- Variable Temperature (VT) NMR : Reduces rotational barriers to simplify splitting patterns .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish overlapping signals .
- HRMS/PXRD : Confirms molecular composition and crystallinity, ruling out impurities .
For example, unexpected peaks in SEM-protected intermediates may arise from incomplete protection, requiring TLC monitoring and silica gel chromatography (heptane:EtOAc = 7:3) for purification .
Advanced: How to optimize Sonogashira cross-coupling reactions using this compound when low yields occur?
Methodological Answer:
Low yields may result from catalyst poisoning (iodide interference) or steric hindrance . Optimization steps:
- Catalyst Screening : Use Pd(PPh₃)₄ instead of PdCl₂(dppf) to reduce iodide sensitivity .
- Solvent Adjustment : Replace DMF with toluene/EtOH (3:1) to improve solubility of arylacetylenes .
- Temperature Control : Maintain 80–105°C to balance reaction rate and side-product formation .
Post-reaction, purify via gradient silica chromatography (heptane:EtOAc from 9:1 to 7:3) to isolate products .
Basic: What are the safety considerations when handling this compound?
Methodological Answer:
Key safety protocols include:
- Moisture Avoidance : The SEM group is moisture-sensitive; store under argon and use anhydrous solvents .
- Toxic Gas Mitigation : Iodide byproducts may release HI; work in a fume hood with inert gas purging .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
Advanced: How can computational modeling predict reactivity patterns for selective functionalization?
Methodological Answer:
DFT Calculations (e.g., Gaussian or ORCA) can model:
- Electrophilic Aromatic Substitution (EAS) : Predict regioselectivity at the 3-iodo vs. 5-bromo positions by comparing Fukui indices .
- Transition-State Analysis : Identify steric/electronic barriers in cross-coupling reactions .
Experimental validation involves synthesizing derivatives with varying substituents and comparing yields/kinetics with computed data .
Advanced: What strategies mitigate competing side reactions during Suzuki-Miyaura couplings?
Methodological Answer:
Competing debromination or protodeiodination can occur. Mitigation includes:
- Base Selection : Use K₂CO₃ instead of stronger bases (e.g., NaOH) to minimize nucleophilic attack on the SEM group .
- Catalyst-Ligand Pairing : Employ Pd(OAc)₂ with SPhos ligand for enhanced selectivity toward bromine retention .
- Low-Temperature Quenching : Quench reactions at 0°C to prevent SEM group cleavage during workup .
Basic: How is the SEM group removed post-functionalization, and what conditions preserve product integrity?
Methodological Answer:
Deprotection methods:
- TBAF in THF : Cleaves SEM under mild conditions (0°C to rt, 1–2 h) with minimal side reactions .
- HF·Pyridine : Faster deprotection (30 min) but requires rigorous moisture control .
Post-deprotection, neutralize with aqueous NaHCO₃ and extract with DCM to isolate the free NH-pyrrolopyridine .
Advanced: How to resolve low reproducibility in SEM protection reactions?
Methodological Answer:
Inconsistent yields often stem from incomplete NaH activation or moisture contamination . Best practices:
- NaH Pre-activation : Stir NaH in dry THF at 0°C for 20 min before adding the substrate .
- Schlenk Line Techniques : Use flame-dried glassware and argon atmosphere to exclude moisture .
- Reaction Monitoring : Track progress via TLC (Rf shift from 0.2 to 0.6 in heptane:EtOAc = 7:3) .
Advanced: What analytical techniques differentiate SEM-protected intermediates from deprotected byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
